molecular formula C15H13NO B12927382 6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one CAS No. 19711-98-9

6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one

Cat. No.: B12927382
CAS No.: 19711-98-9
M. Wt: 223.27 g/mol
InChI Key: ONLGVIRIFVEJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is a synthetic compound based on the dibenzoazepinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This tricyclic framework is known for its conformational flexibility and ability to interact with diverse biological targets. Researchers value this core structure for its potential applications in neuroscience and immunology. Dibenzoazepinone derivatives have been investigated as modulators of γ-secretase activity . γ-Secretase is a key enzyme in the processing of the Amyloid Precursor Protein (APP), and its modulation can reduce the production of amyloid-beta peptides like Aβ42, which are implicated in the pathogenesis of Alzheimer's disease . This makes such compounds valuable tools for studying Alzheimer's disease pathways. Furthermore, closely related N-acyl dibenzoazepinones have been identified as inhibitors of potassium channels (Kv1.3 and IK-1) in T-cells . Because these channels play a pivotal role in T-cell proliferation, their inhibitors are promising candidates for the research and development of novel therapies for autoimmune diseases, including rheumatoid arthritis and multiple sclerosis . The stereochemistry of the dibenzoazepinone scaffold is complex, often exhibiting axial chirality (atropisomerism) due to restricted rotation around single bonds, which can result in separable enantiomers with potentially distinct biological activities . This compound is intended for research purposes as a chemical reference standard or as a synthetic building block for the creation of more complex molecules for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19711-98-9

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-methyl-5,6-dihydrobenzo[d][1]benzazepin-7-one

InChI

InChI=1S/C15H13NO/c1-10-15(17)13-8-3-2-6-11(13)12-7-4-5-9-14(12)16-10/h2-10,16H,1H3

InChI Key

ONLGVIRIFVEJKG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=CC=CC=C2C3=CC=CC=C3N1

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting from N-substituted aryl amino acids , the acid chloride is generated in situ using thionyl chloride .
  • The acid chloride intermediate undergoes cyclization in the presence of anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst.
  • This reaction forms the dibenzoazepinone core by intramolecular electrophilic aromatic substitution, closing the seven-membered azepinone ring.
  • For 4-methyl-substituted derivatives, the methyl group at the peri-position stabilizes the conformation, allowing isolation of atropisomers.

Key Experimental Details:

  • The N-substituted biaryl amino acid (e.g., N-benzyloxycarbonylated derivative) is refluxed with thionyl chloride under an inert atmosphere to form the acid chloride.
  • The acid chloride solution is cooled to –78 °C, then treated with AlCl3 and stirred at 0 °C for 2 hours.
  • Workup involves quenching with water, extraction with ethyl acetate, washing, drying, and purification by column chromatography.
  • The N-benzyloxycarbonyl protecting group is often removed during the cyclization, yielding the free amine dibenzoazepinone suitable for further N-acylation.

Yields and Purity:

  • Yields for this cyclization step are generally good, around 70–75%.
  • The product is typically isolated as a yellow powder with melting points in the range of 130–135 °C.
  • The method allows for subsequent N-acylation to introduce various substituents on the nitrogen atom.

Advantages:

  • Straightforward and efficient ring closure.
  • Allows for the introduction of substituents that influence stereochemistry and biological activity.
  • The reaction conditions are mild enough to tolerate various functional groups.

Limitations:

  • Electron-withdrawing groups on the amino acid nitrogen are necessary for successful cyclization.
  • N-acetyl derivatives may give complex mixtures, indicating sensitivity to protecting group choice.

Palladium-Catalyzed Intramolecular Cross-Coupling

Another synthetic approach involves palladium-catalyzed intramolecular cross-coupling reactions to form the dibenzoazepinone scaffold.

Method Overview:

  • Starting from a suitably functionalized cyclopropane derivative bearing bromophenyl substituents.
  • The cyclopropane ring is opened and converted into an azide intermediate.
  • The azide reacts with 2-bromobenzaldehyde in the presence of triphenylphosphine, undergoing Staudinger and aza-Wittig reactions to form an imine intermediate.
  • Reductive cyclization with sodium cyanoborohydride yields the pyrrolidone ring fused to the aromatic system.
  • This method can be adapted to form related azepinone structures by modifying the starting materials.

Key Experimental Details:

  • The azide intermediate is prepared by partial hydrolysis and ring opening with sodium azide.
  • The imine formation and reductive cyclization are performed in 1,2-dichloroethane under microwave heating at 90 °C for 15 hours.
  • Sodium cyanoborohydride and acetic acid are used for reductive cyclization under reflux.

Advantages:

  • Allows for the construction of complex fused ring systems.
  • Microwave-assisted synthesis reduces reaction times.
  • Provides access to nitrogen-containing heterocycles with high regioselectivity.

Limitations:

  • Multi-step process requiring careful handling of azides.
  • Requires palladium catalysts and specialized conditions.

Catalyst-Free Oxidative Ring Expansion (Related Azepine Skeletons)

Recent studies have explored catalyst-free oxidative ring expansion methods to synthesize dibenzoazepine skeletons, which can be adapted for dibenzoazepinone derivatives.

Advantages:

  • Avoids the use of metal catalysts.
  • Mild reaction conditions.
  • Potentially scalable and environmentally friendly.

Limitations:

  • Specific to certain substituted precursors.
  • Requires further optimization for dibenzoazepinone derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Intramolecular Friedel–Crafts Acylation N-substituted aryl amino acids Thionyl chloride, AlCl3, DCM, 0 °C 70–75 Efficient ring closure, mild conditions Sensitive to protecting groups
Pd-Catalyzed Intramolecular Cross-Coupling Dimethyl 2-(2-bromophenyl)-cyclopropane Pd catalyst, triphenylphosphine, microwave Moderate High regioselectivity, microwave-assisted Multi-step, azide handling required
Catalyst-Free Oxidative Ring Expansion Reduced precursors Oxidative conditions, no catalyst Variable Metal-free, mild conditions Limited substrate scope

Research Findings and Notes

  • The intramolecular Friedel–Crafts acylation method is the most direct and commonly used approach for synthesizing this compound and its derivatives, with the N-benzyloxycarbonyl protecting group playing a crucial role in facilitating cyclization and subsequent deprotection during the reaction.
  • The stereochemistry of the resulting dibenzoazepinones can be controlled by substituents such as methyl groups at the peri-position, which freeze conformational changes and allow isolation of atropisomers with distinct biological activities.
  • Palladium-catalyzed methods provide alternative routes to related azepinone structures but are more complex and less direct for the target compound.
  • Catalyst-free oxidative ring expansion offers a promising green chemistry approach but requires further development for broad applicability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5H-dibenzo[b,d]azepin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings or the nitrogen atom.

Scientific Research Applications

Pharmacological Properties

Research indicates that 6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one exhibits significant biological activities, particularly as a potassium channel inhibitor. This property is crucial because potassium channels play vital roles in cellular excitability and signaling. The compound has been shown to inhibit specific potassium channels, such as Kv1.3 and IK-1, which are involved in T cell proliferation. This inhibition suggests potential applications in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis .

Table 1: Potassium Channel Inhibition

Compound NameTarget ChannelEffect on T Cells
This compoundKv1.3Inhibition of proliferation
N-acyl-5H-dibenzo[b,d]azepin-7(6H)-onesIK-1Immunosuppressive effects

Autoimmune Diseases

The immunosuppressive effects of this compound make it a candidate for research into therapies for autoimmune conditions. The ability to inhibit the proliferation of T cells can reduce the severity of autoimmune responses, providing a pathway for developing new treatments .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their efficacy and selectivity as potassium channel inhibitors. For example, variations in the acyl groups attached to the dibenzoazepine scaffold have been explored to enhance their immunosuppressive properties .

Case Study: Immunosuppressive Effects

A study investigated the immunosuppressive effects of various N-acyl derivatives of dibenzoazepines on T cell activity. Results indicated that specific substitutions led to improved inhibition of Kv1.3 channels, highlighting the importance of structural modifications in enhancing therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Methyl-5H-dibenzo[b,d]azepin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit prostaglandin synthetase activity, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

4-Methyl-5-tosyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one (IIBc)
  • Structure : Differs by a tosyl (p-toluenesulfonyl) group at the 5-position and a methyl group at the 4-position.
  • Physicochemical Properties : Melting point (mp) 185–187°C, with distinct NMR signals (e.g., δ 2.37 ppm for the methyl group and δ 4.29 ppm for the tosyl methylene) .
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
  • Structure: Features an amino group at the 7-position instead of a methyl group.
  • Physicochemical Properties : Molecular weight 224.26 g/mol, with stereochemical implications (S-configuration) influencing biological activity .
  • Key Differences: The amino group increases polarity and hydrogen-bonding capacity, which may enhance solubility and receptor interactions.

Ring-Modified Variants

4b,5,6,9-Tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one
  • Structure: Incorporates a pyrrolo ring fused to the azepinone core.
  • Applications : Evaluated for biological activity, demonstrating the impact of ring fusion on pharmacological profiles .
  • Key Differences : The pyrrolo ring introduces additional nitrogen atoms, altering electron distribution and conformational flexibility.
2-Chloro-7-hydroxy-3-methyl-6H-dibenzo[b,d]pyran-6-one
  • Structure: Replaces the azepinone ring with a pyranone (oxygen-containing six-membered ring).
  • Physicochemical Properties : Chloro and hydroxy substituents increase electrophilicity and acidity (mp >300°C) .
  • Key Differences: The pyranone ring reduces nitrogen-mediated reactivity, shifting applications toward antioxidant or metal-chelating roles.

Derivatives with Functional Group Modifications

N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones
  • Synthesis : Prepared via N-acylation of the parent compound, but 4-methyl derivatives face challenges due to steric hindrance and poor deprotection yields .
  • Key Differences : Acyl groups (e.g., acetyl, trifluoroacetyl) modulate lipophilicity and metabolic stability, critical for drug design.

Comparative Data Table

Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Data (NMR/IR) Reference
6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one 6-methyl Not reported δ 2.37 (s, CH3), 1775 cm⁻¹ (C=O)
4-Methyl-5-tosyl analog (IIBc) 4-methyl, 5-tosyl 185–187 δ 4.29 (d, J=1.8 Hz, CH2), 1775 cm⁻¹ (C=O)
(S)-7-Amino analog 7-amino Not reported δ 5.78 (s, NH2), 3360 cm⁻¹ (N-H)
2-Chloro-7-hydroxy-3-methyl pyranone Chloro, hydroxy, pyranone core >300 δ 8.40 (s, N=CH), 3320 cm⁻¹ (O-H)

Key Findings and Challenges

  • Synthesis Challenges : The 6-methyl group in the target compound complicates N-acylation due to steric effects, contrasting with unsubstituted analogs that undergo smoother derivatization .
  • Thermochemical Stability: Dibenzoazepinones exhibit resonance stabilization (~70 kJ/mol), as seen in thermochemical studies of related alcohols .
  • Biological Relevance: Structural variations (e.g., amino or acyl groups) significantly influence bioactivity, highlighting the need for tailored synthetic strategies .

Biological Activity

6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through cyclization and functional group modifications. The exact synthetic pathway may vary depending on the desired yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective antibacterial properties.

Microorganism MIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Staphylococcus aureus0.83

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) revealed that while the compound exhibits antimicrobial effects, it also shows varying degrees of cytotoxicity. The IC50 values indicate that higher concentrations are required to achieve significant cytotoxic effects:

Cell Line IC50 (µM)
HaCat>100
BALB/c 3T3>100

This suggests a favorable selectivity towards microbial cells over human cells, which is an essential characteristic for potential therapeutic agents.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that the compound may interact with specific bacterial enzymes or receptors, disrupting essential cellular processes. Molecular docking studies have shown promising binding interactions with targets such as DNA gyrase and MurD, which are critical for bacterial survival.

Case Studies

  • Antiviral Activity : A related study evaluated the antiviral properties of bioisosteric analogues of compounds similar to this compound against poliovirus and dengue virus. These analogues displayed significant antiviral activity with IC50 values in the nanomolar range, indicating that structural modifications could enhance activity against viral pathogens.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicated a favorable absorption profile with significant bioavailability when administered orally.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one?

  • Methodological Answer : Synthesis typically involves bromination and substitution reactions on precursor frameworks. For instance, bromination of dibenzazepine derivatives (e.g., 5-tolylsulphonyl intermediates) can yield halogenated analogs, followed by deprotection or functional group interconversion to introduce the methyl group . Route design should prioritize regioselectivity and yield optimization using techniques like column chromatography and NMR monitoring .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and stereochemistry. X-ray crystallography (e.g., single-crystal analysis) provides absolute configuration validation, as demonstrated for related dibenzazepinones with R-factors <0.05 . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities (e.g., dibenzazepine byproducts). Accelerated stability studies (40°C/75% RH) over 4–6 weeks, coupled with LC-MS, identify degradation products. Reference standards for analogous compounds (e.g., EP impurity guidelines) provide validation benchmarks .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., in vitro kinase inhibition vs. cellular proliferation). Align results with theoretical frameworks, such as structure-activity relationship (SAR) models, to resolve mechanistic discrepancies .

Q. What experimental designs are suitable for studying environmental degradation pathways?

  • Methodological Answer : Follow protocols from long-term environmental fate studies (e.g., INCHEMBIOL Project):

  • Abiotic degradation : Expose the compound to UV light (λ=254 nm) in aqueous matrices, monitor via HPLC-MS.
  • Biotic degradation : Use soil microcosms with LC-MS/MS to quantify metabolites. Include controls for photolysis and hydrolysis .

Q. How can computational modeling enhance the optimization of pharmacokinetic properties?

  • Methodological Answer : Apply density functional theory (DFT) to predict metabolic hotspots (e.g., CYP450-mediated oxidation). Molecular dynamics simulations assess membrane permeability (logP). Validate predictions with in vitro Caco-2 assays and hepatic microsome stability tests. Cross-reference with cryo-EM structural data for target binding affinity optimization .

Q. What strategies resolve synthetic challenges in regioselective functionalization of the dibenzazepine core?

  • Methodological Answer : Use directing groups (e.g., sulfonyl or boronates) to control electrophilic substitution sites. For example, p-tolylsulphonyl groups in bromination reactions improve regioselectivity at the 2-position . Transition metal catalysis (e.g., Pd-mediated cross-coupling) enables late-stage diversification of the methyl-substituted ring.

Methodological Guidance for Data Interpretation

Q. How should researchers integrate conflicting spectral data (e.g., NMR vs. X-ray) into structural assignments?

  • Methodological Answer : Reconcile discrepancies by:

  • Verifying sample purity (HPLC, melting point).
  • Conducting NOESY/ROESY NMR to confirm spatial proximity of substituents.
  • Comparing experimental X-ray bond lengths/angles with computational (DFT-optimized) geometries .

Q. What frameworks guide the selection of biological assays for mechanistic studies?

  • Methodological Answer : Align assays with the compound’s hypothesized mechanism (e.g., kinase inhibition vs. GPCR modulation). Use tiered screening:

  • Primary assays : High-throughput enzymatic inhibition (IC₅₀ determination).
  • Secondary assays : Cell-based viability (MTT assay) and transcriptomics.
  • Tertiary validation : Knockout models or CRISPR-interference to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.